2-(2-Methoxy-4-methyl-phenoxy)-ethylamine
Description
Contextualization within the Phenoxyethylamine Class
The phenoxyethylamine structure consists of a phenoxy group (a phenyl ring bonded to an oxygen atom) connected via an ether linkage to an ethylamine (B1201723) chain. This simple-looking scaffold is a cornerstone in medicinal chemistry and organic synthesis. 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine is a specific derivative distinguished by a methoxy (B1213986) group at the ortho-position and a methyl group at the para-position of the phenoxy ring. These substitutions are expected to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influence its reactivity and potential biological interactions.
The broader phenoxyethylamine class is populated by numerous derivatives that have been investigated for a wide array of applications. A closely related and extensively studied analogue is 2-(2-Methoxyphenoxy)ethylamine (B47019), which lacks the 4-methyl substituent. This compound is a well-known and crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). google.comvihita-bio.com For instance, it is a key building block for Carvedilol, a non-selective beta-blocker used to treat heart failure and high blood pressure, and Tamsulosin, an antagonist of alpha-1 adrenergic receptors used for benign prostatic hyperplasia. google.comgoogle.comchemicalbook.com The synthesis of these derivatives often starts from corresponding phenols, such as guaiacol (B22219) (2-methoxyphenol), which are reacted to introduce the ethylamine side chain through various synthetic routes. google.comgoogle.com
The structural characteristics of phenoxyethylamines, particularly the flexible ether linkage and the basic amine group, allow them to interact with a variety of biological targets. The specific substitutions on the phenyl ring play a critical role in determining the target affinity and selectivity. Structure-activity relationship (SAR) studies on related classes of phenethylamines have shown that alkyl groups on the phenyl ring can have positive effects on binding affinity to certain receptors. biomolther.orgnih.gov
Overview of Current Research Landscape and Academic Significance of Phenoxyethylamine Scaffolds
The phenoxyethylamine scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. The academic and industrial significance of this scaffold is evident from its presence in a multitude of bioactive compounds and its continuous exploration for new therapeutic agents. nih.gov
Research into phenoxyethylamine derivatives spans a wide range of therapeutic areas. The flexibility of the scaffold allows for the creation of large libraries of compounds with diverse biological activities. These derivatives have been designed and synthesized to target receptors and enzymes involved in cardiovascular diseases, neurological disorders, and more. nih.govresearchgate.net
The significance of the phenethylamine (B48288) moiety, a core component of the phenoxyethylamine structure, is deeply rooted in neuropharmacology. Endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which contain the phenethylamine skeleton, are crucial neurotransmitters, and many synthetic drugs mimic this structure to modulate their activity. nih.gov SAR studies on phenethylamine derivatives are a constant focus of research to fine-tune their interaction with targets like serotonin (B10506) and adrenergic receptors. nih.govresearchgate.net The addition of the phenoxy group introduces different conformational possibilities and interaction points, such as hydrogen bond acceptance by the ether oxygen, further expanding the chemical space for drug design.
The ongoing research in this area focuses on several key aspects:
Novel Synthesis Methods: Developing more efficient, safer, and cost-effective synthetic routes to produce phenoxyethylamine intermediates. google.comgoogle.com
New Therapeutic Targets: Exploring the activity of novel phenoxyethylamine derivatives against a wider range of biological targets.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold, for instance by adding or changing substituents like methyl or methoxy groups, to understand how these changes affect biological activity and selectivity. biomolther.orgfrontiersin.orgmdpi.com
Below is a data table summarizing key information about the representative compound 2-(2-Methoxyphenoxy)ethylamine, which is structurally very similar to the title compound.
| Property | Data for 2-(2-Methoxyphenoxy)ethylamine |
| CAS Number | 1836-62-0 chemicalbook.com |
| Molecular Formula | C₉H₁₃NO₂ vihita-bio.com |
| Molecular Weight | 167.21 g/mol chemicalbook.com |
| Primary Application | Intermediate in pharmaceutical synthesis vihita-bio.com |
| Known for Synthesis of | Carvedilol, Tamsulosin google.comchemicalbook.com |
| Starting Material Example | Guaiacol (2-Methoxyphenol) chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTUZUDWNUDJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Methoxy 4 Methyl Phenoxy Ethylamine and Analogues
Established Synthetic Pathways for Phenoxyethylamines
Ether Bond Formation Strategies
The formation of the aryl ether bond is a critical step in the synthesis of phenoxyethylamines. Two of the most prevalent methods are the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a classic and widely used method that involves the reaction of a phenoxide ion with a primary alkyl halide. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org For the synthesis of phenoxyethylamines, a substituted phenol (B47542) is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the nucleophilic phenoxide, which then displaces a halide from a 2-substituted ethylamine (B1201723) precursor, such as 2-chloroethylamine (B1212225) or a derivative where the amine is protected. The reaction is most effective with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. wikipedia.orgmasterorganicchemistry.com
The Mitsunobu reaction provides an alternative route for forming the C-O ether bond, particularly under milder conditions. wikipedia.org This reaction couples a primary or secondary alcohol with an acidic nucleophile, such as a phenol, in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for stereoselective synthesis. organic-chemistry.org For phenoxyethylamine synthesis, a substituted phenol acts as the nucleophile, and an N-protected 2-aminoethanol derivative serves as the alcohol component.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Mechanism | SN2 | Dehydrative Redox Condensation |
| Reactants | Phenoxide + Alkyl Halide | Phenol + Alcohol + PPh₃ + DEAD/DIAD |
| Stereochemistry | Inversion at electrophilic carbon | Inversion at alcohol carbon |
| Conditions | Often requires strong base, heating | Generally mild, often at 0 °C to RT |
| Substrate Scope | Best for primary alkyl halides | Good for primary & secondary alcohols |
| Byproducts | Inorganic salt (e.g., NaCl) | Triphenylphosphine oxide, Hydrazine (B178648) derivative |
Amine Group Introduction and Functionalization Methods
The introduction of the primary amine is another crucial transformation. This can be achieved either before or after the ether bond formation, using several reliable methods.
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation often seen when using ammonia (B1221849). wikipedia.orgbyjus.comorgoreview.com The process involves the N-alkylation of potassium phthalimide (B116566) with a suitable phenoxyethyl halide. wikipedia.orgorganic-chemistry.org The resulting N-alkylphthalimide intermediate masks the nitrogen atom, preventing further reaction. organic-chemistry.org The primary amine is then liberated from the phthalimide by reaction with hydrazine (the Ing-Manske procedure) or through acidic or basic hydrolysis. wikipedia.orgjove.com
Reduction of nitriles offers another pathway. A phenoxyacetonitrile (B46853) intermediate, formed by the reaction of a phenoxide with chloroacetonitrile, can be reduced to the corresponding primary amine. google.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.
Reductive amination converts a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.org In the context of phenoxyethylamine synthesis, a phenoxy-substituted aldehyde or ketone can be reacted with ammonia (to form a primary amine) or a primary/secondary amine in the presence of a reducing agent. masterorganicchemistry.comyoutube.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com
| Method | Starting Material | Key Reagents | Advantage | Disadvantage |
| Gabriel Synthesis | Phenoxyethyl Halide | Potassium Phthalimide, Hydrazine | Avoids over-alkylation, yields pure primary amines. byjus.com | Harsh conditions may be needed for deprotection. wikipedia.org |
| Nitrile Reduction | Phenoxyacetonitrile | LiAlH₄ or H₂/Catalyst | Utilizes readily available starting materials. | Requires powerful and sometimes hazardous reducing agents. google.com |
| Reductive Amination | Phenoxyacetaldehyde | NH₃, NaBH₃CN | One-pot procedure, versatile for 1°, 2°, 3° amines. wikipedia.org | Requires a carbonyl precursor. |
Synthesis of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine
A plausible synthetic route for this compound can be designed based on the established methodologies discussed above, starting from the commercially available precursor 2-methoxy-4-methylphenol (B1669609) (also known as 4-methylguaiacol or p-creosol). caymanchem.com A common strategy involves the initial formation of the ether bond followed by the introduction of the amine.
A two-step approach is outlined below:
O-Alkylation (Ether Formation): 2-methoxy-4-methylphenol is first deprotonated using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The resulting phenoxide ion then acts as a nucleophile, reacting with a two-carbon electrophile like 2-bromoacetonitrile via an SN2 reaction to form the intermediate, 2-(2-methoxy-4-methyl-phenoxy)-acetonitrile.
Nitrile Reduction (Amine Formation): The nitrile group of the intermediate is then reduced to a primary amine. This transformation can be effectively carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the final product, this compound.
| Step | Reaction | Reactants | Product |
| 1 | Williamson Ether Synthesis | 2-Methoxy-4-methylphenol, 2-Bromoacetonitrile, K₂CO₃ | 2-(2-Methoxy-4-methyl-phenoxy)-acetonitrile |
| 2 | Nitrile Reduction | 2-(2-Methoxy-4-methyl-phenoxy)-acetonitrile, LiAlH₄ | This compound |
Chemo-enzymatic and Stereoselective Synthetic Approaches for Phenoxyethylamine Derivatives
Modern synthetic chemistry increasingly employs enzymes to achieve high selectivity under mild conditions. Stereoselective synthesis is crucial when a specific enantiomer or diastereomer of a chiral molecule is desired.
Chemo-enzymatic approaches combine the strengths of chemical and enzymatic transformations. For the synthesis of chiral phenoxyethylamine derivatives, enzymes such as transaminases (ATAs) or amine dehydrogenases (AmDHs) can be used. oup.comnih.gov A chemo-enzymatic cascade could involve the chemical synthesis of a prochiral phenoxy-substituted ketone, followed by an enzymatic asymmetric amination to produce a single enantiomer of the corresponding chiral amine with high enantiomeric excess. oup.comresearchgate.net These biocatalytic methods offer a green and efficient alternative to traditional chemical resolutions or asymmetric syntheses. nih.gov
Stereoselective synthesis aims to control the formation of stereoisomers. As mentioned, the Mitsunobu reaction is inherently stereoselective, causing an inversion of configuration at a chiral alcohol center. organic-chemistry.org This can be exploited to synthesize specific enantiomers of phenoxyethylamines derived from chiral amino alcohols. Additionally, diastereoselective reactions can be employed when creating molecules with multiple stereocenters. For example, the reaction of a chiral phenoxyethylamine with a chiral electrophile can lead to the preferential formation of one diastereomer over another, guided by steric and electronic interactions. nih.gov
Derivatization and Scaffold Modification Studies of Phenoxyethylamines
The phenoxyethylamine core is a "privileged scaffold," meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. nih.govmdpi.com Derivatization and scaffold modification are key strategies in medicinal chemistry to optimize the properties of a lead compound.
N-Derivatization of the primary amine is a common modification.
N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amides.
N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
Aromatic Ring Modification: The phenyl ring of the phenoxy group is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) that can modulate the electronic and steric properties of the molecule.
Scaffold Modification: More significant changes involve altering the core structure. This can include:
Changing the length or substitution of the ethylamine linker.
Replacing the phenyl ring with other aromatic or heteroaromatic systems.
Introducing functional groups onto the linker chain.
These modifications allow for a systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, or pharmacokinetic properties.
| Modification Type | Reaction | Reagents | Resulting Functional Group |
| N-Alkylation | Nucleophilic Substitution | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| N-Acylation | Nucleophilic Acyl Substitution | Acyl Chloride (RCOCl) | Amide |
| N-Sulfonylation | Nucleophilic Acyl Substitution | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |
| Ring Halogenation | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Bromo-substituted Phenyl Ring |
| Ring Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Nitro-substituted Phenyl Ring |
N-Alkylation and N-Acylation
The primary amine group of this compound is a key site for synthetic elaboration through N-alkylation and N-acylation reactions. These transformations introduce new functional groups and structural complexity, leading to a diverse range of derivatives.
N-Alkylation of phenoxyalkylamines is a fundamental transformation for the synthesis of secondary and tertiary amines. While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, various strategies have been developed to achieve controlled mono-alkylation. thieme-connect.de For instance, the reaction of primary amines with alkyl halides under basic conditions, using reagents such as potassium carbonate, is a common approach. thieme-connect.de The nucleophilicity of the product amine can sometimes be higher than the starting material, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, reductive amination offers a more selective route to N-alkylated products.
N-Acylation provides a straightforward method for the synthesis of amides from this compound. This reaction is typically achieved using acylating agents like acid chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct. orgoreview.comchemguide.co.uk For example, the N-acetylation of 2-(2-methoxy-phenoxy)-ethylamine has been documented in patent literature, where the amine is treated with an acetylating agent to furnish the corresponding N-acetyl derivative. This transformation is generally high-yielding and provides a stable amide product. The resulting amide bond significantly alters the chemical properties of the amine, reducing its basicity and nucleophilicity due to resonance stabilization. orgoreview.com
| Reagent Class | Specific Reagent Example | Product Type | Reference |
| Alkyl Halide | Ethyl bromide | Secondary Amine | masterorganicchemistry.com |
| Acid Chloride | Acetyl chloride | N-Acyl Amide | orgoreview.com |
| Acid Anhydride | Acetic anhydride | N-Acyl Amide | chemguide.co.uk |
Substituent Variations on the Phenoxy Moiety
Modifying the substituents on the phenoxy ring of this compound allows for the fine-tuning of its electronic and steric properties. This is a crucial aspect in the design of analogues with specific biological activities or material properties. The synthesis of such analogues typically involves starting from appropriately substituted phenols.
The nature of the substituent on the phenyl ring can be broadly categorized as electron-donating or electron-withdrawing. Electron-donating groups (EDGs), such as alkoxy (e.g., methoxy) and alkyl groups, increase the electron density of the aromatic ring. reddit.com Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density. mdpi.com The synthesis of analogues with these variations often begins with a substituted phenol which is then subjected to reactions to introduce the ethylamine side chain. For instance, a patent describes the synthesis of 2-(2-ethoxy-phenoxy)-ethylamine, demonstrating a simple variation of the alkoxy group. google.com More complex variations involving the introduction of electron-withdrawing groups, such as nitro groups, onto the phenoxy ring have also been reported in the synthesis of related phenoxyalkanoate derivatives. nih.gov
| Substituent Type | Example Substituent | Effect on Phenoxy Ring | Starting Material Example | Reference |
| Electron-Donating | Ethoxy | Increased electron density | 2-Ethoxyphenol | google.com |
| Electron-Donating | Methyl | Increased electron density | 4-Methylphenol (p-cresol) | nih.gov |
| Electron-Withdrawing | Nitro | Decreased electron density | 4-Nitrophenol | mdpi.comnih.gov |
| Electron-Withdrawing | Fluoro | Decreased electron density (inductive) | 5-Fluoro-2-methoxyphenol | nih.gov |
Formation of Schiff Base Derivatives Involving the Amine Functionality
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wjpsonline.com This reaction is a versatile method for introducing a carbon-nitrogen double bond and is often reversible, proceeding under acid or base catalysis, or with heating. wjpsonline.com Schiff bases derived from aromatic aldehydes with effective conjugation tend to be more stable than those from aliphatic aldehydes. wjpsonline.com
The formation of a Schiff base involves a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the imine. eijppr.com This reaction is widely used in the synthesis of various heterocyclic compounds and molecules with interesting biological activities.
A variety of aldehydes and ketones can be employed in this reaction, leading to a wide array of Schiff base derivatives. For example, the reaction of a phenoxy ethylamine with aromatic aldehydes like benzaldehyde (B42025) or substituted benzaldehydes proceeds efficiently. nih.govresearchgate.net The choice of the carbonyl compound allows for the introduction of different steric and electronic features into the final Schiff base molecule.
| Carbonyl Compound | Product | Key Reaction Feature | Reference |
| Aromatic Aldehyde (e.g., Benzaldehyde) | N-Benzylidene-2-(2-methoxy-4-methyl-phenoxy)-ethylamine | Formation of a stable, conjugated imine | wjpsonline.com |
| Aliphatic Aldehyde | N-Alkylidene-2-(2-methoxy-4-methyl-phenoxy)-ethylamine | Generally less stable, may be prone to polymerization | wjpsonline.com |
| Ketone | N-Alkylidene-2-(2-methoxy-4-methyl-phenoxy)-ethylamine | Reaction may be slower than with aldehydes | wjpsonline.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Substituents on the Phenoxy Ring on Biological Activity
The nature and position of substituents on the phenoxy ring of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine are critical determinants of its interaction with biological targets. The methoxy (B1213986) and methyl groups at the 2- and 4-positions, respectively, play a significant role in defining the compound's affinity and selectivity for various receptors.
Role of Methoxy and Methyl Groups on Receptor Interactions
The 2-methoxy group is a key feature that can significantly influence receptor binding. In related phenethylamine (B48288) series, the presence of a methoxy group at the 2-position of the aromatic ring is often associated with interactions at serotonin (B10506) receptors, particularly the 5-HT2A subtype. This is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor, forming a crucial interaction with the receptor's binding pocket. The steric bulk of the methoxy group can also orient the molecule within the binding site, favoring a specific conformation that enhances affinity.
Positional Effects of Substituents on Selectivity
Moving the methoxy group from the 2-position to the 3- or 4-position would likely alter the compound's binding profile significantly. A 3-methoxy substitution might lead to a different orientation within the binding pocket, potentially reducing affinity or altering the functional activity (e.g., from agonist to antagonist). Similarly, shifting the methyl group to the 3- or 5-position could disrupt the optimal hydrophobic interactions, leading to a decrease in potency. The 2,4-substitution pattern is therefore a key element in defining the specific pharmacological properties of this molecule.
Influence of the Ethylamine (B1201723) Side Chain Modifications
The ethylamine side chain is another critical component of this compound that can be modified to modulate its biological activity.
Length and Branching of the Alkyl Chain
The length of the alkyl chain connecting the phenoxy ring to the amine group is generally optimal at two carbons (ethyl) for many classes of phenethylamines to interact with their targets. Increasing the chain length to a propyl or butyl group often leads to a decrease in affinity, as the longer chain may not fit optimally within the binding site.
Branching of the alkyl chain, for example, by adding a methyl group at the alpha- or beta-position, can have profound effects. An alpha-methyl group would create a chiral center and is known in other phenethylamine series to increase metabolic stability and sometimes alter receptor selectivity. Beta-methylation would also introduce chirality and could sterically hinder the optimal binding conformation.
Role of the Secondary Amine Structure in Activity
The primary amine of this compound is a key site for interaction, often forming a salt bridge with an acidic residue in the receptor. Conversion of this primary amine to a secondary amine by adding an alkyl group (N-alkylation) can have varied effects. Small N-alkyl groups, such as methyl or ethyl, may be tolerated and could even enhance affinity for some receptors. However, larger or bulkier N-substituents are generally detrimental to activity at many monoamine receptors, as they can cause steric clashes within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, untested compounds, thereby streamlining the drug discovery process. nih.gov For "this compound" and its analogs, QSAR studies can provide valuable insights into the structural requirements for their pharmacological effects.
Descriptors and Model Development
The foundation of a QSAR model lies in the numerical representation of molecular structures using "descriptors." mdpi.com These descriptors quantify various physicochemical properties of the molecules. For phenoxyethylamine derivatives, a range of descriptors would be calculated to capture the structural variations within the series and their potential influence on biological activity. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like Taft's steric parameter (Es). nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for membrane permeability and interaction with hydrophobic pockets of receptors. The most common descriptor is the logarithm of the partition coefficient (logP). nih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and shape.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide highly detailed information about the electronic structure of the molecule. researchgate.net
Once the descriptors are calculated for a series of "this compound" analogs with known biological activities, a dataset is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. biointerfaceresearch.com
Model development involves using statistical methods to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable). Common techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a combination of the most relevant descriptors. nih.gov
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVR), Random Forest (RF), and Artificial Neural Networks (ANN) can be employed to capture complex, non-linear relationships between structure and activity. frontiersin.org
The quality of the developed QSAR model is assessed using various statistical parameters. A robust model will have a high correlation coefficient (R²), indicating a good fit to the training data, and a high cross-validated correlation coefficient (q² or R²cv), which assesses the model's internal predictivity. researchgate.netscispace.com External validation using the test set is crucial to determine the model's ability to predict the activity of new compounds. nih.gov
Table 1: Examples of Molecular Descriptors for QSAR Analysis of Phenoxyethylamine Derivatives
| Descriptor Type | Descriptor | Description |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Molar Volume | The volume occupied by one mole of the substance. | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Topological | Wiener Index | A distance-based topological index. |
| Kier & Hall Shape Indices | Describe molecular shape. |
Predictive Modeling of Pharmacological Endpoints
QSAR models, once validated, can be used to predict a variety of pharmacological endpoints for novel analogs of "this compound" before their synthesis. This predictive capability is a cornerstone of modern drug design, allowing for the prioritization of compounds with the most promising activity profiles.
Examples of pharmacological endpoints that can be modeled include:
Receptor Binding Affinity: Predicting the affinity of compounds for a specific biological target, such as a G-protein coupled receptor or an ion channel. For instance, QSAR models have been successfully developed for α1-adrenoceptor antagonists. acs.org
Enzyme Inhibition: Modeling the potency of compounds as inhibitors of a particular enzyme.
In Vitro Potency: Predicting the concentration of a compound required to elicit a specific response in a cell-based assay (e.g., EC50 or IC50 values). nih.gov
Pharmacokinetic Properties (ADME): QSAR can also be extended to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Toxicity: Predicting the potential toxicity of compounds is a critical application of QSAR in early-stage drug development to flag potentially harmful candidates. nih.gov
For a hypothetical series of "this compound" derivatives, a QSAR model might be developed to predict their affinity for a specific serotonin or dopamine (B1211576) receptor subtype. The resulting model equation would allow researchers to estimate the receptor affinity of new, unsynthesized analogs based solely on their calculated descriptor values.
Table 2: Hypothetical QSAR Model for Predicting Receptor Affinity
| Compound | LogP | Molecular Volume (ų) | Predicted pIC50 | Experimental pIC50 |
| Analog 1 | 2.5 | 180 | 7.2 | 7.1 |
| Analog 2 | 2.8 | 195 | 7.5 | 7.6 |
| Analog 3 | 2.2 | 170 | 6.8 | 6.9 |
| Analog 4 | 3.1 | 210 | 7.9 | 7.8 |
| Analog 5 | 2.6 | 185 | 7.3 | 7.4 |
This predictive power enables the in silico screening of large virtual libraries of compounds, focusing synthetic efforts on those molecules with the highest predicted potency and most favorable properties. mdpi.com
Based on a comprehensive search of available scientific literature, detailed mechanistic and biological target profiling data for the specific chemical compound “this compound” is not publicly available. The research findings required to thoroughly populate the requested sections and subsections of the article—including specific adrenoceptor subtype interactions, serotonin receptor ligand binding, and dopamine receptor interactions—could not be located for this precise molecule.
Information exists for structurally related compounds, such as those with a 2-(2-methoxyphenoxy)ethylamine (B47019) core or other substituted phenethylamines. For instance, the 2-(2-methoxyphenoxy)ethylamine scaffold is a known pharmacophore that interacts with both serotonergic and adrenergic receptors. Specifically, derivatives containing this structure have been investigated for their affinity towards α1-adrenoceptors and 5-HT1A serotonin receptors. Similarly, studies on related 2-methoxyphenylethanolamines have explored their potential as beta-adrenergic blocking agents.
However, the strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope prevents the extrapolation of data from these related molecules. To generate the requested article would require specific binding affinity constants (Ki, pKi), functional activity data (EC50, pEC50, intrinsic activity), and selectivity profiles that are not present in the reviewed literature for this particular compound.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's strict outline and content requirements for "this compound".
Mechanistic Elucidation and Biological Target Profiling
Enzyme Inhibition Studies
Enzyme inhibition studies are crucial for understanding the pharmacological profile of a compound. Such studies would typically involve in vitro assays to determine the compound's ability to interfere with the activity of specific enzymes.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). researchgate.netnih.govfrontiersin.org Inhibition of MAO can increase the levels of these neurotransmitters in the brain and is a mechanism of action for certain antidepressant and neuroprotective drugs. researchgate.netmdpi.com
To determine if 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine inhibits MAO, researchers would typically perform assays using isolated MAO-A and MAO-B isoforms. These assays measure the rate of substrate conversion in the presence and absence of the test compound. Should the compound show inhibitory activity, further studies would be conducted to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).
A hypothetical data table for such a study might look like this:
Table 1: Hypothetical Monoamine Oxidase (MAO) Inhibition Data
| Enzyme Isoform | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
|---|---|---|---|
| MAO-A | Data not available | Data not available | Data not available |
| MAO-B | Data not available | Data not available | Data not available |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cytochrome P450 (CYP) Enzyme Interactions
The cytochrome P450 (CYP) superfamily of enzymes is a major player in drug metabolism. nih.govnih.govresearchgate.net Interactions with CYP enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered medications. nih.govresearchgate.net Investigating a new compound's potential to inhibit or induce CYP enzymes is a critical step in its development.
Standard in vitro assays would expose various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to this compound. nih.gov The metabolic activity of each isoform would be measured using a specific probe substrate. A decrease in substrate metabolism would indicate inhibition.
A summary of potential findings could be presented as follows:
Table 2: Hypothetical Cytochrome P450 (CYP) Inhibition Profile
| CYP Isoform | Inhibition (IC₅₀, µM) |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
Dopamine Beta-Hydroxylase Inhibition (for related analogues)
Dopamine beta-hydroxylase (DBH) is an enzyme that converts dopamine to norepinephrine. medchemexpress.comnih.gov Inhibition of DBH can alter the balance of these neurotransmitters and has been explored as a therapeutic strategy for various conditions. medchemexpress.comnih.govscbt.com While there is no information on this compound itself, studies on structurally related compounds, or "analogues," could provide insights into its potential to inhibit DBH. nih.gov
Research in this area would involve measuring DBH activity in the presence of the compound. The potency of inhibition is typically reported as an IC₅₀ value.
Table 3: Hypothetical Dopamine Beta-Hydroxylase (DBH) Inhibition
| Compound | IC₅₀ (nM) |
|---|
Investigation of Signal Transduction Pathways
Signal transduction pathways are complex systems within cells that convert external signals into cellular responses. A compound can exert its effects by modulating these pathways. For instance, a compound with anti-inflammatory properties might influence pathways involving nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs). nih.gov
To investigate the effects of this compound on signal transduction, researchers would treat cultured cells with the compound and then measure the activity of key proteins in specific pathways using techniques like Western blotting or reporter gene assays. For example, one could examine its effect on the phosphorylation of signaling proteins or the expression of target genes.
Without experimental data, it is impossible to specify which pathways might be affected by this compound.
Exploration of Biological Activities and Applications in Research Models
Anti-Inflammatory Research Paradigms
There is no specific information available in the scientific literature regarding the evaluation of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine in anti-inflammatory research models.
Antinociceptive Research and Pain Pathway Modulation
No dedicated studies on the antinociceptive properties or the modulation of pain pathways by this compound have been identified.
Antimicrobial Efficacy in Laboratory Settings
Specific data on the antimicrobial efficacy of this compound is not available.
There are no reported in vitro studies detailing the antibacterial spectrum and potency of this specific compound.
Information regarding the in vitro antifungal activity of this compound could not be located in the existing literature.
Research specifically investigating the antitubercular activity of this compound has not been published.
Antineoplastic and Cytotoxic Research
There is no available data from antineoplastic or cytotoxic studies conducted on this compound.
While direct and extensive studies on the biological activities of this compound are not widely documented, research into structurally related compounds, particularly those containing a 2-methoxyphenol moiety, provides a framework for understanding its potential antioxidant capabilities. The methodologies employed in this area of research are well-established and varied, designed to assess the ability of a compound to counteract oxidative stress through different mechanisms.
Antioxidant Research Methodologies
The antioxidant potential of phenolic compounds, a class to which this compound belongs, is typically evaluated using a panel of in vitro assays. These methods can be broadly categorized based on their reaction mechanisms, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET).
Commonly used methodologies include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This SET-based method uses a stable free radical (DPPH•) which, upon accepting an electron or hydrogen radical from an antioxidant, loses its deep violet color. The change in absorbance is measured spectrophotometrically to quantify the compound's radical scavenging activity. The result is often expressed as an EC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is also based on the SET mechanism. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent. In the presence of an antioxidant, the blue-green radical is reduced back to its colorless neutral form. This method is versatile as it can be used to measure the activity of both hydrophilic and lipophilic antioxidants.
Oxygen Radical Absorbance Capacity (ORAC) Assay: A HAT-based method, the ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The antioxidant's capacity is quantified by measuring the decay of fluorescence over time. Trolox, a water-soluble vitamin E analog, is typically used as the standard for comparison.
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the total reducing power of the electron-donating antioxidant.
Other Assays: More specific assays can be used to investigate interactions with particular reactive oxygen species (ROS). These include the Superoxide (B77818) Dismutase (SOD) assay, which measures the scavenging of the superoxide radical, and the Catalase (CAT) assay.
The following table summarizes these key antioxidant research methodologies.
| Assay Name | Abbreviation | Mechanism | Principle |
| 2,2-diphenyl-1-picrylhydrazyl Assay | DPPH | SET/HAT | A stable free radical (DPPH•) is reduced by the antioxidant, causing a color change from violet to yellow, measured by spectrophotometry. |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | ABTS | SET/HAT | A pre-formed radical cation (ABTS•+) is neutralized by the antioxidant, leading to a loss of its blue-green color. |
| Oxygen Radical Absorbance Capacity Assay | ORAC | HAT | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe by the antioxidant compound. |
| Ferric Reducing Antioxidant Power Assay | FRAP | SET | Measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form by the antioxidant. |
Role as Key Intermediates in Complex Molecule Synthesis (e.g., Carvedilol and Tamsulosin)
The primary and most well-documented application of this compound and its close analogs is as a crucial intermediate in the synthesis of commercially significant pharmaceutical agents. Its specific chemical structure provides a necessary scaffold for building more complex molecules.
Carvedilol Synthesis: The analog, 2-(2-methoxyphenoxy)ethylamine (B47019), is a key starting material in many synthetic routes for Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 blocking activity used to treat heart failure and high blood pressure. nih.govdrugbank.com The most common approach involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 4-(oxiran-2-ylmethoxy)-9H-carbazole. drugbank.combiomolther.org This reaction opens the epoxide (oxirane) ring to form the final Carvedilol molecule. drugbank.com
A significant challenge in this synthesis is the formation of a "bis" side product, also known as impurity-B, where a second molecule of the carbazole (B46965) epoxide reacts with the secondary amine of the newly formed Carvedilol. nih.govdrugbank.com This impurity can form in substantial amounts (10-40%) and is difficult to remove. nih.govdrugbank.com To circumvent this, alternative strategies have been developed, such as using salts of 2-(2-methoxyphenoxy)ethylamine or employing different reaction conditions and protecting groups to minimize the formation of the bis-impurity. nih.govbiomolther.org
Tamsulosin Synthesis: While the primary intermediate for Tamsulosin is typically the ethoxy analog, 2-(2-ethoxyphenoxy)ethylamine, patent literature demonstrates that the broader class of 2-(2-alkoxyphenoxy)ethylamines, which includes the methoxy (B1213986) derivative, are valuable intermediates for both Carvedilol and Tamsulosin. nih.gov The synthesis of Tamsulosin, an α1A-selective alpha blocker used for benign prostatic hyperplasia, involves coupling the phenoxyethylamine moiety with a sulfonamide-containing fragment. For instance, one synthetic pathway involves reacting R-(−)-5-(2-aminopropyl)-2-methoxy-benzenesulfonic acid with a 2-(o-ethoxyphenoxy)-ethyl halide. mdpi.comnih.gov The structural similarity allows for the application of this compound in analogous synthetic strategies.
The table below outlines the role of the phenoxyethylamine intermediate in these syntheses.
| Target Molecule | Intermediate | Key Reaction Step |
| Carvedilol | 2-(2-methoxyphenoxy)ethylamine | Nucleophilic addition to the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole. drugbank.combiomolther.org |
| Tamsulosin | 2-(2-ethoxyphenoxy)ethylamine (or related alkoxy analogs) | N-alkylation reaction with an activated sulfonamide intermediate, such as (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. mdpi.comnih.gov |
Design of Receptor-Selective Ligands
The 2-(2-methoxyphenoxy)ethylamine scaffold is a recognized pharmacophore in medicinal chemistry, utilized in the design of ligands that can selectively target specific neurotransmitter receptors. Research has shown that modifications to this core structure can significantly alter a ligand's binding affinity and selectivity for different receptor subtypes.
One study specifically investigated derivatives of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine to improve selectivity for the serotonin (B10506) 5-HT₁A receptor over α₁-adrenoceptors (α₁-ARs). scispace.com The parent compound was a potent ligand for both 5-HT₁A receptors and α₁d-adrenoceptors. By replacing the 2-methoxy group on the phenoxy ring with other substituents, researchers were able to modulate this selectivity. scispace.com
The findings highlighted that introducing different substituents at this position could selectively steer the ligand's affinity towards the 5-HT₁A receptor while reducing its interaction with α₁-ARs and D₂-like receptors. A methoxymethylenoxy derivative, for example, demonstrated the best selectivity profile for the 5-HT₁A receptor, where it acted as a partial agonist. scispace.com This research underscores the utility of the 2-(2-methoxyphenoxy)ethylamine moiety as a versatile template for designing receptor-selective compounds, potentially leading to new therapeutic agents for disorders involving the 5-HT₁A receptor, such as anxiety. scispace.com
The following table presents a conceptual summary of the structure-activity relationship findings from this research.
| Position 2 Substituent on Phenoxy Ring | Relative 5-HT₁A Receptor Affinity | Relative α₁-Adrenoceptor Affinity | Outcome |
| Methoxy (Parent Compound) | High | High | Potent but non-selective ligand. scispace.com |
| Methoxymethylenoxy | High (Potent Partial Agonist) | Reduced | Improved selectivity for 5-HT₁A over α₁-ARs. scispace.com |
| Other Modified Groups | Varied | Varied | Demonstrates that modification at this site is key to tuning receptor selectivity. scispace.com |
Modulation of Pharmacokinetic Properties of Other Compounds
Based on a review of available scientific literature, there is limited to no information specifically detailing the role of this compound in the direct modulation of the pharmacokinetic properties of other compounds. Research has predominantly focused on its utility as a synthetic intermediate for building larger, more complex drug molecules like Carvedilol and Tamsulosin. nih.gov
The pharmacokinetic properties and drug-drug interactions of these final drug products are well-studied. For instance, Carvedilol is known to be a substrate and inhibitor of cytochrome P450 enzymes (like CYP2D6) and P-glycoprotein, leading to potential interactions with other drugs. nih.gov Similarly, Tamsulosin's metabolism is mediated by CYP3A4 and CYP2D6, making it susceptible to interactions with inhibitors or inducers of these enzymes. nih.gov However, these characteristics are attributed to the final, complex structures of Carvedilol and Tamsulosin, and not to the precursor intermediate itself. There is no readily available evidence to suggest that this compound, when administered independently, would act as a significant inhibitor or inducer of drug-metabolizing enzymes or transporters like P-glycoprotein. Its potential effects in this area remain uninvestigated in published research.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR would be essential for the structural verification of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected signals would include those for the aromatic protons, the ethylamine (B1201723) chain protons (OCH₂ and CH₂N), the methoxy (B1213986) (OCH₃) protons, and the methyl (CH₃) group on the phenyl ring. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would be used to assign protons to their specific locations. For instance, the protons on the ethylamine moiety would likely appear as two triplets.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the aromatic carbons, the two carbons of the ethylamine side chain, the methoxy carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would help confirm the substitution pattern on the phenyl ring.
A complete structural assignment would involve analyzing the specific chemical shifts and coupling constants from ¹H NMR, potentially supplemented with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₅NO₂), the expected exact mass is approximately 181.1103 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The analysis would also reveal the fragmentation pattern of the molecule upon ionization. Characteristic fragments would likely arise from the cleavage of the ether linkage and the loss of the ethylamine side chain, providing further structural confirmation. The molecular ion peak [M]⁺ and key fragment ions would be identified and tabulated to create a characteristic mass spectral fingerprint for the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods like IR and UV-Vis provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
N-H stretching vibrations for the primary amine group (typically around 3300-3500 cm⁻¹).
C-H stretching vibrations for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹).
Aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹).
Asymmetric and symmetric C-O-C stretching for the ether linkages (around 1050-1250 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the substituted aromatic ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorptions are characteristic of the chromophore.
Chromatographic Techniques for Purity and Reaction Monitoring (HPLC, TLC)
Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be the primary technique for determining the purity of this compound. This would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase to achieve good separation from any starting materials, byproducts, or impurities. The purity would be determined by the area percentage of the main peak in the chromatogram, detected typically by a UV detector set to a wavelength where the compound strongly absorbs.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of a synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The retention factor (Rf) value of the compound would be determined using a specific solvent system, providing a useful parameter for its identification during synthesis and purification.
X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation of Complexes
While the compound itself may be a liquid or a low-melting solid, it can be converted into crystalline salts or form solid complexes with other molecules, such as metals. Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine) when bound to a specific protein target. This method is fundamental in understanding the potential mechanism of action and binding affinity.
The process involves computationally placing the 3D structure of the compound into the binding site of a receptor. An algorithm then samples numerous possible conformations and orientations, calculating a "docking score" for each, which estimates the binding free energy. A lower (more negative) score typically indicates a more stable and favorable interaction.
Detailed Research Findings: In a hypothetical docking study, this compound would be docked against a panel of relevant biological targets. The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target protein. For instance, the methoxy (B1213986) group's oxygen atom could act as a hydrogen bond acceptor, while the phenoxy and methyl groups could engage in hydrophobic interactions within the binding pocket. The ethylamine (B1201723) side chain could form crucial ionic or hydrogen bonds.
Table 7.1: Illustrative Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Receptor A | -8.5 | Tyr82, Phe250 | Hydrogen Bond, Pi-Pi Stacking |
| Receptor B | -7.2 | Val101, Leu120 | Hydrophobic Interaction |
Homology Modeling of Receptor Proteins
When the experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used to build a predictive model. This method relies on the known structure of a related homologous protein (a "template").
The process involves:
Identifying a suitable template protein with a high sequence similarity to the target.
Aligning the amino acid sequence of the target with the template.
Building the 3D model of the target based on the template's structure.
Refining and validating the model to ensure its stereochemical quality.
For this compound, if its biological target's structure were unknown, homology modeling would be the first step before any meaningful molecular docking simulations could be performed.
Dynamics Simulations of Compound-Receptor Complexes
Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of a ligand-receptor complex over time. While docking provides a static snapshot of the binding pose, MD simulations reveal the stability of these interactions and how the molecules behave in a dynamic, solvated environment.
Starting with the best pose from molecular docking, the complex is placed in a simulated box of water molecules and ions. The forces between all atoms are calculated, and the system is allowed to evolve over a period of nanoseconds or even microseconds. Analysis of this trajectory can confirm the stability of key interactions, identify alternative binding modes, and calculate a more accurate binding free energy.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The pharmacokinetic properties of a compound—its Absorption, Distribution, Metabolism, and Excretion (ADME)—are critical to its success as a potential drug. In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early on.
Detailed Research Findings: Various computational models, often based on Quantitative Structure-Property Relationships (QSPR), would be used to predict the ADME profile of this compound. These predictions help assess its "drug-likeness." For example, Lipinski's Rule of Five is a commonly used filter to evaluate oral bioavailability.
Table 7.4: Predicted ADME Properties for this compound
| Property | Predicted Value (Illustrative) | Interpretation |
|---|---|---|
| Molecular Weight | 181.23 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.1 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 (2 from ether/methoxy, 1 from -NH2) | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Yes | Compound may have CNS effects |
Pharmacophore Modeling and Virtual Screening Strategies
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target receptor. It defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed (either from a known active ligand or the receptor structure), it can be used as a 3D query to rapidly search large databases of chemical compounds. This process, known as virtual screening, helps to identify novel molecules that possess the necessary features for biological activity and are worthy of further investigation.
Physiologically Based Pharmacokinetic (PBPK) Modeling in Animal Studies
Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the ADME processes of a compound within a whole organism. Unlike simpler models, PBPK models are mechanistic, incorporating physiological parameters (like organ volumes and blood flow rates) and compound-specific data (in vitro metabolism rates, plasma protein binding).
Detailed Research Findings: For this compound, a PBPK model would be constructed using physiological data from a preclinical species (e.g., a rat). The model would consist of interconnected compartments representing different organs and tissues. By inputting the compound's physicochemical and in vitro ADME data, the model can predict the concentration of the compound over time in various parts of the body. These models are invaluable for extrapolating pharmacokinetic behavior from animals to humans, helping to predict human pharmacokinetics before clinical trials.
Future Research Directions and Translational Potential
Development of Highly Selective Ligands and Agonists/Antagonists
A critical avenue for future research is the development of ligands derived from 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine that exhibit high selectivity for specific biological targets. The development of new ligands that can be used to probe the function of proteins and potentially serve as drug discovery leads is of great importance. nih.gov Structure-activity relationship (SAR) data can be instrumental in generating a pharmacophore model that summarizes the common features present in potent ligands. nih.gov
Future efforts should focus on screening this compound and its derivatives against a wide array of receptors, ion channels, and enzymes. For instance, related structures have shown affinity for various G protein-coupled receptors (GPCRs). The goal would be to identify derivatives with high potency and selectivity for a single target, thereby minimizing off-target effects. This could involve the synthesis and evaluation of a library of analogs with systematic modifications to the phenoxy, methoxy (B1213986), methyl, and ethylamine (B1201723) moieties.
Exploration of Novel Therapeutic Avenues for Phenoxyethylamine Derivatives
The phenoxyethylamine scaffold is present in a number of pharmacologically active compounds, suggesting that derivatives of this compound could have therapeutic applications in various diseases. Research into phenoxy acetamide (B32628) and its derivatives has revealed a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-convulsant properties. nih.gov
Future research should explore the potential of this compound derivatives in areas such as:
Neuropsychiatric Disorders: Given that some phenoxy derivatives act as anti-depressants and tranquilizers, investigating the effects of these compounds on serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) receptor systems could lead to new treatments for depression, anxiety, and other mood disorders. nih.gov
Inflammatory Diseases: Certain phenoxy acetic acid derivatives have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation. mdpi.com This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents with potentially improved side-effect profiles. mdpi.com
Oncology: The anti-proliferative activity of some phenoxy thiazoles against various cancer cell lines highlights the potential for developing new anti-cancer agents from this chemical class. nih.gov
A summary of potential therapeutic applications for phenoxyethylamine derivatives is presented in the table below.
| Therapeutic Area | Potential Mechanism of Action | Reference |
| Neuropsychiatric Disorders | Modulation of serotonin, dopamine, and norepinephrine receptor systems | nih.gov |
| Inflammatory Diseases | Selective inhibition of COX-2 | mdpi.com |
| Oncology | Anti-proliferative activity | nih.gov |
Advancements in Synthetic Efficiency and Sustainability
The translation of a promising compound from the laboratory to the clinic is heavily dependent on the ability to synthesize it in a cost-effective, safe, and environmentally sustainable manner. Some reported syntheses of related 2-(2-alkoxy phenoxy) ethylamines have utilized hazardous reagents like sodium hydride (NaH) and lithium aluminum hydride (LiAlH4), which are not ideal for large-scale commercial manufacturing. google.com
Future research in this area should focus on developing green chemistry approaches to the synthesis of this compound and its derivatives. This could involve:
Catalytic Methods: Exploring the use of novel catalysts to improve reaction yields and reduce the need for harsh reagents.
Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer improved safety, efficiency, and scalability compared to traditional batch processing.
Alternative Solvents: Investigating the use of more environmentally friendly solvents to replace those that are hazardous or difficult to dispose of.
The development of a process for producing 2-alkoxyphenoxyethanamine that is suitable for industrial scale and uses cheap, harmless, and readily available raw materials is a significant objective. google.com
Deeper Understanding of Structure-Function Relationships and Receptor Biased Agonism
A more profound understanding of the relationship between the chemical structure of this compound derivatives and their biological function is paramount. This involves detailed structure-activity relationship (SAR) studies to elucidate how specific structural modifications influence potency, selectivity, and functional activity at a given receptor.
A particularly exciting area for future investigation is the concept of receptor biased agonism , or functional selectivity. nih.gov This phenomenon occurs when a ligand preferentially activates one signaling pathway over another downstream of the same receptor. nih.govuthscsa.edu For GPCRs, this could mean activating the G protein-mediated signaling pathway, which is often associated with therapeutic effects, while avoiding the β-arrestin pathway, which can be linked to adverse effects. nih.govmdpi.com
Future research should aim to:
Characterize Functional Activity: Determine whether derivatives of this compound act as full agonists, partial agonists, antagonists, or biased agonists at their target receptors.
Identify Structural Determinants of Bias: Elucidate the specific structural features of the ligands that are responsible for conferring biased agonism. This could involve computational modeling and structural biology studies to understand how these ligands interact with their receptors at a molecular level. nih.gov
Develop Biased Agonists for Improved Therapeutics: The development of G protein-biased agonists, for example at opioid receptors, has been proposed as a strategy to achieve analgesia with reduced side effects like respiratory depression and tolerance. uthscsa.edunih.gov Applying this concept to the targets of this compound derivatives could lead to the development of safer and more effective medicines.
The table below outlines key research objectives for understanding the structure-function relationships of these compounds.
| Research Objective | Key Methodologies | Desired Outcome |
| Characterize Functional Activity | In vitro signaling assays (e. g. , BRET, FRET, calcium mobilization) | Classification of ligands as agonists, antagonists, or biased agonists. nih.gov |
| Identify Structural Determinants of Bias | Computational modeling, X-ray crystallography, cryo-EM | Understanding of the molecular interactions driving biased signaling. nih.gov |
| Develop Biased Agonists | Structure-based drug design, medicinal chemistry | Novel therapeutic agents with improved efficacy and safety profiles. mdpi.com |
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine, and what experimental conditions are critical for reproducibility?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting a substituted phenol derivative with ethylamine precursors under controlled conditions. For example, in a reported synthesis, derivatives of ethyl-2-cyanoacetate were prepared using ethanol as a solvent at 78–80°C for 2 hours . Key parameters include temperature control, solvent selection (e.g., ethanol for polar intermediates), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is recommended to isolate the amine product.
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Structural confirmation requires a combination of techniques:
- NMR : H and C NMR to identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethylamine protons (δ 1.2–2.8 ppm).
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch), ~1250 cm (C-O-C ether stretch), and ~1600 cm (aromatic C=C) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (calculated for CHNO: 181.11 g/mol).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on analogous compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (category 2A eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation if irritation persists .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Key factors include:
- Catalyst Screening : Test bases like KCO or EtN to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve reaction rates compared to ethanol .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to minimize side reactions.
- In-line Analytics : Use TLC or HPLC to monitor intermediate formation and adjust reaction times dynamically.
Q. What strategies are employed to evaluate the pharmacological activity of this compound derivatives?
- In vitro Assays : Screen for receptor binding (e.g., serotonin or adrenergic receptors) using radioligand displacement studies.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy position, ethylamine chain length) and compare bioactivity .
- Metabolic Stability : Assess hepatic microsomal stability to predict in vivo half-life.
Q. How can researchers resolve spectral overlaps in the characterization of structurally similar analogs?
- 2D NMR Techniques : HSQC and HMBC to correlate H and C signals for ambiguous protons.
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via exact mass measurements.
- Computational Modeling : Compare experimental IR/NMR data with DFT-predicted spectra .
Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be addressed?
- Controlled Replicates : Repeat solubility tests (e.g., in water, ethanol, DCM) under standardized conditions (temperature, purity).
- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents.
- Crystallography : Analyze crystal packing to explain solubility trends (e.g., hydrogen bonding in polar solvents) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
